molecular formula C20H23N3O B2353789 3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 370588-23-1

3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No. B2353789
CAS RN: 370588-23-1
M. Wt: 321.424
InChI Key: GQFUYSHWMLTFPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is limited information available on the synthesis of this compound. One method involves the use of triethylamine in water at 170℃ for approximately 10 minutes under microwave irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis in Ionic Liquid : This compound is synthesized via a three-component reaction of aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexandione, and 5-amino-3-methyl-1-phenylpyrazole in ionic liquid without using any catalyst. This method offers easier work-up, milder conditions, and an environmentally benign procedure (Shi & Yang, 2011).
  • One-Pot Synthesis in Aqueous Media : A similar synthesis approach is used in aqueous media, providing advantages like convenient operation, higher yields, lower cost, and environmental friendliness (Wang & Shi, 2012).

Applications in Structural and Quantum Chemical Studies

  • Structural and Quantum Chemical Analysis : Studies have been conducted on the quantum chemical simulation and optical absorption measurements of various pyrazolo[3,4-b]quinoline derivatives, revealing insights into their absorption spectra and molecular structures (Koścień et al., 2003).
  • X-ray Diffraction Analysis : The structure of certain derivatives of this compound has been proven by X-ray diffraction data, contributing to a deeper understanding of its chemical properties (Lipson et al., 2006).

Medicinal Chemistry and Biological Activities

  • Apoptosis Induction in Cancer Cells : A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, related to this compound, have been identified as potent inducers of apoptosis in cancer cells, showcasing therapeutic potential in oncology (Zhang et al., 2008).
  • Antimicrobial and Antiviral Activity : Hydrazine and pyrazolo[3,4-b]quinoline derivatives, which include this compound, exhibit a range of biological activities, including antimicrobial and antiviral effects (Kumara et al., 2016).

properties

IUPAC Name

3,7,7-trimethyl-4-(4-methylphenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-11-5-7-13(8-6-11)17-16-12(2)22-23-19(16)21-14-9-20(3,4)10-15(24)18(14)17/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFUYSHWMLTFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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